7-Bromo-4,6-dichloroquinazoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

Lead optimization stalls when quinazoline scaffolds lack predictable regioselectivity, wasting medchem resources on failed cross-couplings. 7-Bromo-4,6-dichloroquinazoline resolves this through differential halogen reactivity: the C7-Br bond undergoes selective Suzuki-Miyaura coupling while C4/C6-Cl groups remain intact for orthogonal elaboration. • Sequential functionalization enables rapid parallel library synthesis for kinase inhibitor SAR (EGFR, RIPK2/3, CDK). • Validated core scaffold in KRAS G12C inhibitor patents and PDE7A-targeting programs. • Ships ambient; 97% purity verified by HPLC/NMR.

Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93
CAS No. 1260847-61-7
Cat. No. B573173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4,6-dichloroquinazoline
CAS1260847-61-7
Molecular FormulaC8H3BrCl2N2
Molecular Weight277.93
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Br)N=CN=C2Cl
InChIInChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H
InChIKeyNWCDKWJWCZLWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4,6-dichloroquinazoline: Halogenated Quinazoline Core for Targeted Synthesis


7-Bromo-4,6-dichloroquinazoline (CAS 1260847-61-7) is a heterocyclic building block belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system . Its molecular formula is C8H3BrCl2N2, with a molecular weight of 277.93 g/mol . The compound features a distinct halogenation pattern: a bromine atom at the 7-position and chlorine atoms at the 4- and 6-positions . This specific substitution architecture establishes a gradient of carbon-halogen bond reactivity (C-Br vs. C-Cl), which is the foundational basis for its utility in regioselective derivatization strategies, particularly in metal-catalyzed cross-coupling reactions essential for generating diverse quinazoline-based libraries .

Sequential Derivatization Differential C-Br/C-Cl reactivity enables controlled, stepwise functionalization.
Library Synthesis Supports regioselective cross-coupling for diverse quinazoline-based SAR libraries.
Kinase Inhibitor Research Halogen pattern may be explored for lead optimization in kinase inhibitor programs.

Why 7-Bromo-4,6-dichloroquinazoline Cannot Be Substituted


In-class quinazoline compounds are not interchangeable due to the profound impact of halogen substitution patterns on both synthetic reactivity and biological activity. The presence, position, and identity of halogens dictate the outcome of key reactions like Suzuki-Miyaura cross-couplings, where a C-Br bond is significantly more reactive than a C-Cl bond under mild conditions, enabling regioselective functionalization [1]. Furthermore, structure-activity relationship (SAR) studies across quinazoline-based kinase inhibitors have established that minor modifications at positions 6 and 7 can lead to drastic changes in potency and selectivity profiles against targets like RIPK2/3, EGFR, and CDKs [2]. For example, a review of quinazoline EGFR inhibitors found that compounds bearing bromo substituents at certain positions can exhibit over 10-fold improvements in IC50 compared to unsubstituted or fluoro analogs [3]. Therefore, substituting 7-Bromo-4,6-dichloroquinazoline with, for instance, an unsubstituted or differently halogenated core (e.g., 4,6-dichloro or 7-bromo) introduces unpredictable alterations in reaction outcomes and biological target engagement, jeopardizing the integrity of lead optimization campaigns.

Reactivity Shift Altering halogen substitution pattern may change cross-coupling regioselectivity and reaction outcomes.
Kinase Selectivity Drift Substituting core with different 6,7-halogen pattern can shift kinase selectivity profiles; potency context may not transfer.
Biological Engagement Risk Class-level SAR indicates bromo substitution contributes to reported activity, but direct replacement may lead to unpredictable target engagement.

Quantitative Evidence: Reactivity and Potency Comparisons


Regioselective Suzuki-Miyaura Coupling at the 7-Bromo Position

In metal-catalyzed cross-coupling reactions, the C(sp²)-Br bond at the 7-position of 7-bromo-4,6-dichloroquinazoline exhibits superior reactivity compared to the C(sp²)-Cl bonds at the 4- and 6-positions. This differential reactivity allows for the selective and sequential functionalization of the quinazoline core. For instance, in a Suzuki-Miyaura coupling, the C-7 bromine reacts preferentially, enabling the introduction of an aryl or heteroaryl group at the 7-position while leaving the 4- and 6-chlorines intact for subsequent derivatization steps [1]. In contrast, the 4-chloro substituent in the comparator molecule, 4,6-dichloroquinazoline, is often the primary reactive site for nucleophilic aromatic substitution, leading to a different regioisomeric outcome . This chemo- and regioselectivity is a key differentiator for constructing complex, polysubstituted quinazoline libraries.

C-Br Reactivity
Class-level inference
~15 kcal/mol lower BDE vs C-Cl
Supports sequential functionalization strategy
Data to verify; reactivity may vary with conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

7-Bromo Substitution Enhances Antiproliferative Activity

SAR studies on 4-anilinoquinazoline EGFR inhibitors reveal that the introduction of a bromine atom at the 7-position is a critical determinant for enhancing antiproliferative potency. A series of 4-anilino-6-bromoquinazolines demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines, with activity levels surpassing that of the known EGFR inhibitor PD 153035 in some cases [1]. In a separate study on 4-substituted 6,8-dibromo-2-(4-chlorophenyl)-quinazoline derivatives, compounds exhibited potent cytotoxic activity against MCF-7, HEPG2, and HCT116 cell lines, with some analogs being 2-3 times more active than doxorubicin [2]. The specific contribution of the 7-bromo substituent in 7-bromo-4,6-dichloroquinazoline is thus supported by class-wide SAR, indicating its value as a synthetic precursor to generate potent anticancer leads.

Cytotoxicity (MCF-7)
Class-level inference
Derivatives IC50 6.3–19.87 µM; Doxorubicin 7.72 µM
Supports cell-model endpoint review
Derivative data; 7-bromo contribution inferred from SAR
Cancer Research EGFR Inhibition Cytotoxicity

Halogen Pattern Tunes Kinase Selectivity

The specific substitution pattern of halogens on the quinazoline core, such as that found in 7-bromo-4,6-dichloroquinazoline, has been shown to critically influence kinase selectivity profiles. Research exploring modifications at positions 6 and 7 of a quinazoline scaffold demonstrated that changes in halogen type and placement can dramatically alter the balance of potency between RIPK2 and RIPK3 kinases [1]. This is a significant finding, as achieving selectivity within the kinome is a primary challenge in kinase inhibitor development. In a broader context, the move from a quinazoline to a quinoline core was a key step in developing selective BTK inhibitors over EGFR, underscoring the sensitivity of this scaffold to even subtle structural changes [2]. Therefore, the unique 4,6-dichloro-7-bromo pattern is not just a synthetic handle but a potential selectivity filter for engaging specific kinase targets over closely related family members.

Kinase Selectivity
Class-level inference
Qualitative shifts in RIPK2/3 selectivity observed with 6,7-halogen changes
Reported selectivity modulation context
Specific IC50 values not detailed; review required
Kinase Inhibition Selectivity Profiling Lead Optimization

C-7 vs. C-6 Bromine Cross-Coupling Regioselectivity

The electronic environment of the quinazoline ring system differentiates the reactivity of halogens at the 6- and 7-positions. A study involving Stille cross-coupling with 6-bromo-2,4-dichloroquinazoline showed a mixture of products arising from reaction at the C-4 (47% yield) and C-6 (16% yield) positions, indicating poor regioselectivity under those conditions [1]. In contrast, 7-bromo-4,6-dichloroquinazoline is specifically cited as a participant in Suzuki-Miyaura and Heck reactions , and its C-7 bromine has been successfully exploited to synthesize 4-anilinoquinazoline dimers via a one-step Suzuki coupling [2]. This suggests a more predictable and cleaner reaction profile for C-7 functionalization compared to C-6, providing a more reliable synthetic route.

C-7 vs C-6 Selectivity
Cross-study comparable
C-6 Br: mixture (47% C-4, 16% C-6); C-7 Br: reported selective coupling
C-7 functionalization may offer more predictable outcomes
Conditions-dependent; validate in specific system
Synthetic Methodology Palladium Catalysis Regioselectivity

Application Scenarios in Drug Discovery and Chemical Biology


7-Substituted Quinazoline Kinase Inhibitor Libraries

Utilize the differential reactivity of the 7-bromo group for initial Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diversity at the 7-position. This leverages the superior reactivity of C-Br over C-Cl, as established by bond energy principles [1]. The intact 4- and 6-chloro groups can then be orthogonally functionalized in subsequent steps, enabling the rapid, parallel synthesis of complex libraries for kinase inhibitor SAR programs, particularly targeting EGFR, RIPK2/3, or CDKs, where 7-substitution is known to modulate potency and selectivity [2].

Targeting Mutant KRAS-Driven Cancers

Employ 7-Bromo-4,6-dichloroquinazoline as a core scaffold for developing inhibitors of G12C mutant KRAS. The compound is explicitly mentioned in the context of patents for treating cancers associated with KRAS mutations [3]. Its halogenation pattern provides multiple vectors for attaching warheads and optimizing non-covalent interactions to achieve potent and selective engagement of the mutant protein, a high-value target in oncology.

Selective PDE7 Inhibitors for Inflammatory and Neurological Diseases

Capitalize on the known interaction of quinazoline derivatives with PDE7A, where the 7-bromo-4,6-dichloro core has been identified as a promising starting point . The specific halogen pattern can be explored to optimize binding affinity and selectivity over other PDE isoforms, which is crucial for developing therapeutics with improved safety profiles for conditions like neuroinflammation and autoimmune disorders [4].

Photoluminescent Materials via Controlled Oligomerization

Exploit the compound's capacity to participate in selective cross-coupling reactions to synthesize 4,7-disubstituted quinazolines that exhibit white photoluminescence [5]. The ability to functionalize the 7-position cleanly via Suzuki-Miyaura coupling is essential for creating the extended π-conjugated systems required for these materials, which have potential applications in organic electronics and bioimaging.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential C-Br/C-Cl reactivity
Regioselective cross-coupling yields
Mutant KRAS pathway research
Halogenation pattern for inhibitor design
Target engagement assay
PDE7 selectivity studies
Isoform selectivity profile
PDE7A binding assay
Photoluminescent material research
C-7 cross-coupling selectivity
Photophysical property characterization

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53 linked technical documents
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